molecular formula C20H19N5O B1191580 AZD9291-345

AZD9291-345

Numéro de catalogue B1191580
Poids moléculaire: 345.39776
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.

Applications De Recherche Scientifique

  • Pharmacokinetics and Drug Interaction : AZD9291 is a potent, oral, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been demonstrated to be effective in patients with advanced EGFR T790M positive NSCLC. Studies have shown that AZD9291 can be administered without regard to food and no restrictions are necessary when administered with gastric pH modifying agents, suggesting ease of administration (Vishwanathan et al., 2015).

  • Efficacy in Brain Metastases : Preclinical evidence and clinical cases demonstrate the potential efficacy of AZD9291 against brain metastases in EGFR-mutant NSCLC. In preclinical studies, AZD9291 showed significant exposure in the brain, and clinically relevant doses predicted that AZD9291 could target EGFR-mutant brain metastases effectively (Kim et al., 2014).

  • Influence of Early Toxicology Assessment : The selection of AZD9291 was influenced by early toxicology assessments, which identified and mitigated safety liabilities to maximize clinical success. This approach led to the identification of AZD9291 as a candidate with improved safety profile compared to earlier compounds (Anderton et al., 2014).

  • Resistance Reversal in NSCLC : Research has shown that AZD9291 resistance in NSCLC can be reversed by targeting autophagy and fibroblast growth factor receptor 1 signaling pathways. A pH-sensitive nanocarrier loaded with chloroquine and FGFR1 inhibitor was developed to reverse AZD9291 resistance, indicating avenues for overcoming drug resistance (Gu et al., 2020).

  • Overcoming Acquired Resistance to AZD9291 : Several studies focus on understanding and overcoming acquired resistance to AZD9291. Strategies include modulation of MEK/ERK-dependent pathways, examining the mechanisms behind acquired resistance, and exploring new combinations with other targeted therapies (Shi et al., 2017).

  • Combination Therapies : Research includes examining AZD9291 in combination with other targeted therapies such as MEDI4736, AZD6094, or selumetinib. These studies suggest that AZD9291's safety profile permits combinations with other targeted therapies in a tolerable fashion (Oxnard et al., 2015).

  • Radiation Sensitization : AZD9291 increases sensitivity to radiation in certain lung cancer cells by delaying DNA damage repair after irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells (Wu et al., 2018).

Propriétés

Nom du produit

AZD9291-345

Formule moléculaire

C20H19N5O

Poids moléculaire

345.39776

SMILES

NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC

Apparence

white solid powder

Synonymes

AZD9291345;  AZD-9291345;  AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD9291-345
Reactant of Route 2
Reactant of Route 2
AZD9291-345
Reactant of Route 3
Reactant of Route 3
AZD9291-345
Reactant of Route 4
Reactant of Route 4
AZD9291-345
Reactant of Route 5
AZD9291-345
Reactant of Route 6
Reactant of Route 6
AZD9291-345

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.